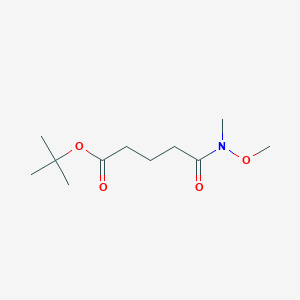
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid is a useful research compound. Its molecular formula is C23H32N2O12 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Synthesis of Chelators : A study by Kline, Betebenner, and Johnson (1991) discusses the preparation of carboxymethyl-substituted bifunctional chelators, which are similar in structure to the chemical . These chelators are useful in protein labelling and medical imaging applications Kline, Betebenner, & Johnson, 1991.
Polymer Synthesis : A study by Hsiao, Yang, and Lin (1999) involves the synthesis of a bis(ether-carboxylic acid) polymer, highlighting the potential of similar chemicals in creating advanced materials with high thermal stability and solubility in organic solvents Hsiao, Yang, & Lin, 1999.
Coordination Chemistry and Metal Complexes
Synthesis of Coordination Polymers : Younis (2015) describes the synthesis of ligands and their coordination polymers with various metals, demonstrating the role of carboxylate-based compounds in metal-organic frameworks, which have applications in catalysis and material science Younis, 2015.
Copper Metal–Organic Systems : Dai et al. (2009) explore the construction of copper metal–organic systems using flexible dicarboxylate ligands. This study suggests the potential use of similar compounds in designing metal-organic frameworks for various applications Dai et al., 2009.
Photocatalysis and Dye Degradation
- Degradation of Organic Dyes : Lu et al. (2021) employed a dicarboxylic acid similar to the compound for the degradation of organic dyes, indicating its potential use in environmental applications, specifically in water treatment and photocatalysis Lu et al., 2021.
Eigenschaften
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O12/c26-18(12-24-22(33)37-13-17-4-2-1-3-5-17)25-23(14-34-9-6-19(27)28,15-35-10-7-20(29)30)16-36-11-8-21(31)32/h1-5H,6-16H2,(H,24,33)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIQEIHGYZQFEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442947 |
Source


|
| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
CAS RN |
220886-02-2 |
Source


|
| Record name | 8,8-Bis((2-carboxyethoxy)methyl)-3,6-dioxo-1-phenyl-2,10-dioxa-4,7-diazatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)





![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

